molecular formula C21H31I B8717444 (trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane)

(trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane)

Cat. No.: B8717444
M. Wt: 410.4 g/mol
InChI Key: JRFVWNRVFJRGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane) is a chemical compound with the molecular formula C21H31I and a molecular weight of 410.37531 g/mol . It is characterized by the presence of an iodine atom attached to a benzene ring, which is further connected to a propylcyclohexyl group. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

The synthesis of (trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane) typically involves the iodination of a precursor compound. One common method is the reaction of 4-(4-propylcyclohexyl)cyclohexylbenzene with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like copper(II) sulfate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane) undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones. Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons.

Scientific Research Applications

(trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane) has several applications in scientific research:

Mechanism of Action

The mechanism of action of (trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane) involves its ability to act as a precursor for the introduction of iodine and propylcyclohexyl moieties into various molecules. This allows for the modification of molecular structures and the study of their effects on biological systems. The compound can interact with molecular targets such as enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

(trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane) can be compared with other similar compounds, such as:

    1-Iodo-4-(4-pentylcyclohexyl)benzene: This compound has a similar structure but with a pentyl group instead of a propyl group.

    1-Bromo-4-(4-propylcyclohexyl)benzene: This compound has a bromine atom instead of an iodine atom.

These comparisons highlight the uniqueness of (trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane) in terms of its specific reactivity and applications.

Properties

Molecular Formula

C21H31I

Molecular Weight

410.4 g/mol

IUPAC Name

1-iodo-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene

InChI

InChI=1S/C21H31I/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h12-19H,2-11H2,1H3

InChI Key

JRFVWNRVFJRGKW-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)I

Origin of Product

United States

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